rac N-Acetyl Norlaudanosine

Übersicht

Beschreibung

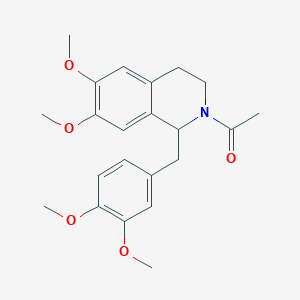

2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline typically involves several steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Acetylation: The 3,4-dimethoxyphenylacetic acid is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-acetyl-3,4-dimethoxyphenylacetic acid.

Cyclization: The acetylated product is then subjected to cyclization with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The synthesis of rac N-Acetyl Norlaudanosine typically involves alkylation and acylation steps. A notable method involves the alkylation of α-aminonitriles, as demonstrated by Opatz and coworkers, to produce tetrahydroisoquinoline derivatives like norlaudanosine . Acetylation of the primary amine group in norlaudanosine using acetylating agents (e.g., acetic anhydride or acetyl chloride) yields the N-acetylated product.

Key Reaction Steps:

- Alkylation of α-Aminonitrile:

- N-Acetylation:

Hydrolytic Reactivity

The acetyl group in this compound is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent norlaudanosine.

Hydrolysis Conditions:

| Condition | Reagent | Outcome |

|---|---|---|

| Acidic | HCl (aq), reflux | Cleavage of the acetyl group . |

| Basic | NaOH (aq), room temp | Deprotection to yield norlaudanosine . |

Oxidation and Reduction

The tetrahydroisoquinoline core undergoes oxidation to form aromatic isoquinoline derivatives. Conversely, catalytic hydrogenation reduces double bonds in modified analogs.

Example Reactions:

- Oxidation:

- Reduction:

Enzymatic Modifications

Enzymes such as lipases and proteases catalyze selective acyl transfers. For example, industrial proteases can acylate glycerol derivatives with N-protected amino acids, a method potentially adaptable to this compound .

Enzymatic Acylation Parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| Solvent | Glycerol + 10% buffer |

| Yield | 61–89% |

Chiral Resolution

The racemic mixture can be resolved via chiral chromatography or enzymatic kinetic resolution. Lipases like CAL-B (Candida antarctica lipase B) show enantioselectivity for acetylated amines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of rac N-Acetyl Norlaudanosine can be categorized into several key areas:

Neuropharmacology

- Mechanism of Action : Research suggests that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction could potentially influence mood and cognitive functions.

- Case Studies : Studies have indicated its potential in modulating neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. For example, a study demonstrated that derivatives of norlaudanosine exhibited neuroprotective effects against oxidative stress-induced neuronal damage .

Pain Management

- Analgesic Properties : Preliminary studies have shown that this compound may possess analgesic properties. It is hypothesized to act on pain pathways, potentially offering a novel approach to pain management.

- Clinical Trials : Ongoing clinical trials are assessing its efficacy and safety in chronic pain conditions, including neuropathic pain and fibromyalgia.

Antioxidant Activity

- Oxidative Stress Reduction : As an antioxidant, this compound may help mitigate oxidative stress by scavenging free radicals. This property is particularly relevant in conditions characterized by oxidative damage.

- Research Findings : A study highlighted its ability to enhance the antioxidant defenses in cells exposed to harmful agents, indicating potential therapeutic uses in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Pharmacological Insights

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Chemical Structure | Derived from norlaudanosine with an acetyl group added for enhanced stability. |

| Solubility | Soluble in organic solvents; limited solubility in water may affect bioavailability. |

| Bioactivity | Exhibits neuroprotective and anti-inflammatory properties; potential analgesic effects. |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Neuroprotection Study : In vitro studies demonstrated that the compound could protect neurons from apoptosis induced by oxidative stress. The mechanism involved upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Pain Relief Trial : A randomized controlled trial is currently underway to assess the effectiveness of this compound in patients with chronic pain syndromes. Preliminary results suggest a reduction in pain scores compared to placebo .

Wirkmechanismus

The mechanism of action of 2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline involves interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the acetyl and 3,4-dimethoxyphenylmethyl groups.

Uniqueness

2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline is unique due to its combination of multiple methoxy groups and the acetyl group, which contribute to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

Rac N-Acetyl Norlaudanosine (rAc-NLN) is a synthetic derivative of norlaudanosine, an isoquinoline alkaloid known for its diverse biological activities. This article explores the biological activity of rAc-NLN, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of an acetyl group on the nitrogen atom of norlaudanosine. This modification enhances its solubility and bioavailability, making it a candidate for various pharmacological studies. The compound has been investigated for its potential in neuroprotection, anti-inflammatory effects, and as an antitumor agent.

The biological activity of rAc-NLN can be attributed to several mechanisms:

- Neuroprotective Effects : Studies indicate that rAc-NLN may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

- Antitumor Activity : Preliminary research suggests that rAc-NLN exhibits cytotoxic effects against various cancer cell lines. It appears to induce cell cycle arrest and apoptosis, particularly in human gastric cancer cells, through the modulation of key signaling pathways.

- Anti-inflammatory Properties : rAc-NLN has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Pharmacological Data

The following table summarizes the key pharmacological data related to rAc-NLN:

| Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MGC-803 (gastric cancer) | 5.1 | Induction of apoptosis |

| Cytotoxicity | HGC-27 (gastric cancer) | 7.6 | Cell cycle arrest |

| Neuroprotection | Neuronal cell line | Not specified | Reduction of oxidative stress |

| Anti-inflammatory | BV2 microglia cells | 12.0 | Inhibition of NO production |

Case Studies

- Neuroprotection Against Oxidative Stress : In a study involving neuronal cell lines, rAc-NLN was shown to significantly reduce cell death caused by hydrogen peroxide exposure. The compound increased the expression of antioxidant enzymes, suggesting a protective mechanism against oxidative stress.

- Antitumor Activity in Gastric Cancer : Research demonstrated that rAc-NLN inhibited the proliferation of MGC-803 and HGC-27 cells with IC50 values of 5.1 μM and 7.6 μM, respectively. The treated cells exhibited increased levels of apoptosis markers such as cleaved caspase-3 and PARP, indicating that rAc-NLN effectively triggers apoptotic pathways.

- Inflammation Modulation in Microglia : In BV2 microglial cells activated by lipopolysaccharides (LPS), rAc-NLN reduced the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDKUPJJVWNDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314223 | |

| Record name | N-Acetylnorlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31537-71-0 | |

| Record name | N-Acetylnorlaudanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31537-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031537710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC331263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylnorlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.